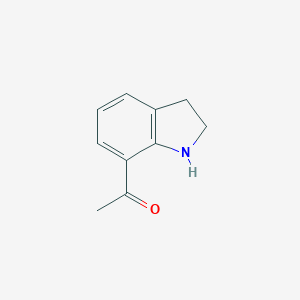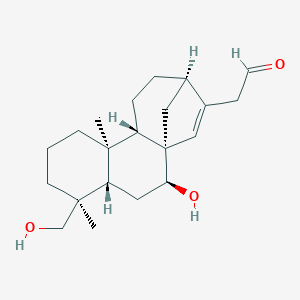
Quinizarin
Übersicht
Beschreibung
It is an orange or red-brown crystalline powder that is formally derived from anthraquinone by replacing two hydrogen atoms with hydroxyl groups . Quinizarin is known for its strong absorption of visible light and luminescence properties, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Quinizarin can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis of the chloride . Another method involves reacting a mixture of phthalic anhydride, p-chlorophenol, sulfuric acid, and boric acid or boric anhydride at elevated temperatures . The reaction conditions typically involve sulfuric acid containing 10-20% of free sulfur trioxide, with the weight ratio of p-chlorophenol to the total amount of sulfuric acid and sulfur trioxide being 1:1.5 to 4.0 .
Analyse Chemischer Reaktionen
1,4-Dihydroxyanthrachinon durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: 1,4-Dihydroxyanthrachinon kann oxidiert werden, um verschiedene Chinonderivate zu bilden.
Reduktion: Es kann reduziert werden, um Hydrochinonderivate zu bilden.
Substitution: 1,4-Dihydroxyanthrachinon kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.
Komplexbildung: 1,4-Dihydroxyanthrachinon bildet Komplexe mit Metallionen, wie z. B. Aluminiumionen, die seine optischen Eigenschaften verändern können.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Metallsalze für die Komplexbildung. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxyanthrachinon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und Farbstoffe verwendet.
Biologie: Wird aufgrund seiner starken Lumineszenzeigenschaften in biologischen Färbetechniken eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und optischen Materialien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 1,4-Dihydroxyanthrachinon beinhaltet seine Fähigkeit, sichtbares Licht zu absorbieren und eine starke Lumineszenz zu zeigen. Diese Eigenschaft beruht auf seinem großen konjugierten aromatischen System, das eine effiziente Absorption und Emission von Licht ermöglicht . 1,4-Dihydroxyanthrachinon kann auch Komplexe mit Metallionen bilden, was seine optischen Eigenschaften weiter verbessern kann .
6. Vergleich mit Ähnlichen Verbindungen
1,4-Dihydroxyanthrachinon gehört zu einer Klasse von Verbindungen, die als Hydroxyanthrachinone bekannt sind. Ähnliche Verbindungen umfassen:
Alizarin: Ein weiteres Hydroxyanthrachinon mit ähnlichen Lumineszenzeigenschaften, aber unterschiedlichen Absorptionsspektren.
Purpurin: Ein Hydroxyanthrachinon mit zusätzlichen Hydroxylgruppen, was zu unterschiedlichen chemischen und optischen Eigenschaften führt.
1,4-Dihydroxyanthrachinon ist aufgrund seiner spezifischen Kombination von Hydroxylgruppen und dem konjugierten aromatischen System einzigartig, was ihm besondere optische und chemische Eigenschaften verleiht .
Wirkmechanismus
The mechanism of action of quinizarin involves its ability to absorb visible light and exhibit strong luminescence. This property is due to its large conjugated aromatic system, which allows for efficient absorption and emission of light . This compound can also form complexes with metal ions, which can further enhance its optical properties .
Vergleich Mit ähnlichen Verbindungen
Quinizarin is part of a class of compounds known as hydroxyanthraquinones. Similar compounds include:
Alizarin: Another hydroxyanthraquinone with similar luminescence properties but different absorption spectra.
Purpurin: A hydroxyanthraquinone with additional hydroxyl groups, leading to different chemical and optical properties.
Anthraquinone: The parent compound from which this compound is derived, lacking the hydroxyl groups present in this compound.
This compound is unique due to its specific combination of hydroxyl groups and conjugated aromatic system, which gives it distinct optical and chemical properties .
Eigenschaften
IUPAC Name |
1,4-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEIZVNYDFNHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044464 | |
| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-64-1 | |
| Record name | Quinizarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydroxy-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIZARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S496ZV3CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
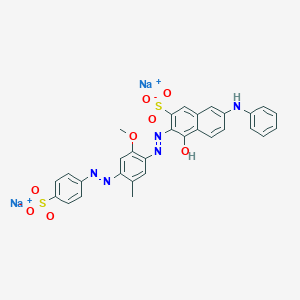
![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)


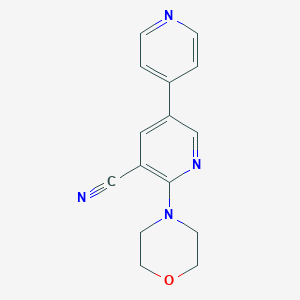
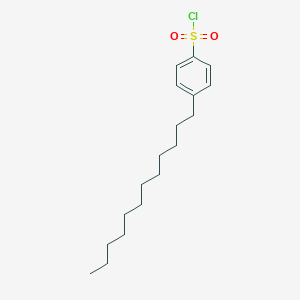
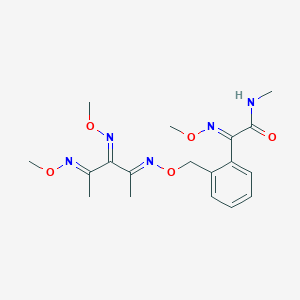
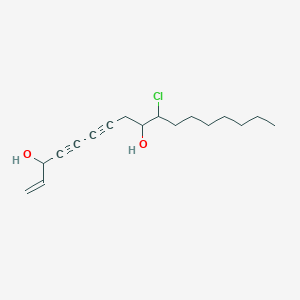
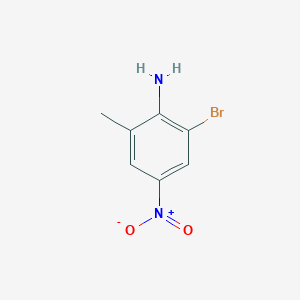
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
![2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B33989.png)
